molecular formula C11H12N2OS2 B2997828 N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide CAS No. 941877-85-6

N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide

Cat. No.: B2997828
CAS No.: 941877-85-6
M. Wt: 252.35
InChI Key: YZBSKBIQCKQSRN-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide is a sulfur-containing heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylthio group at the 4-position and a propionamide moiety at the 2-position. The methylthio (-SMe) substituent may enhance lipophilicity and metabolic stability, while the propionamide group could influence hydrogen-bonding interactions in biological targets .

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-3-9(14)12-11-13-10-7(15-2)5-4-6-8(10)16-11/h4-6H,3H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBSKBIQCKQSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate acylating agents . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as magnesium chloride (MgCl) and lithium chloride (LiCl) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and antitumor properties.

    Industry: Utilized in the development of biocides, fungicides, and dyes

Mechanism of Action

The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it may interact with other cellular targets to exert its antimicrobial and antitumor effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents/R-Groups Biological Activity Reference ID
N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide Benzo[d]thiazole 4-SMe, 2-propionamide Under investigation
N-(Benzo[d]thiazol-2-yl)-2-(2-oxochromenyl)acetamide Benzo[d]thiazole + chromenone 2-acetamide with chromenone linkage Antifungal, antibacterial
3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-oxadiazinane Benzo[d]thiazole + oxadiazinane 4-phenyl, 5-aryl, thiourea cyclization Not specified
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole + pyridine 4-pyridinyl, 5-carboxamide Anticancer (statistical significance p<0.05)
N-(4-substitutedbenzyl)-2-amino-1,3-thiazoles Thiazole + benzylamine 2-amino, 4-aryl Antioxidant

Key Observations :

  • Substituent Impact: The benzo[d]thiazole core is frequently modified at the 2-position with amide or thiourea groups to enhance bioactivity.
  • Heterocyclic Fusion : Compounds like 3-(4-(benzo[d]thiazol-2-yl)phenyl)-5-aryl-oxadiazinane incorporate additional rings (e.g., oxadiazinane), which may alter conformational flexibility and binding kinetics compared to simpler amide derivatives.

Physicochemical Properties

Table 3: Physicochemical Data (Where Available)

Compound Name Molecular Weight Molecular Formula LogP (Predicted) Solubility
This compound ~279.4 (calc.) C₁₁H₁₂N₂OS₂ ~2.8 (lipophilic) Low in water
N-(Benzo[d]thiazol-2-yl)-2-(2-oxochromenyl)acetamide 418.5 C₂₂H₁₄N₂O₃S₂ ~3.5 DMSO-soluble
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide ~219.2 C₁₀H₉N₃OS ~1.2 Moderate aqueous

Notes:

  • Solubility limitations may necessitate formulation optimization for in vivo studies.

Biological Activity

N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide is a compound that belongs to the benzothiazole family, which has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that various benzothiazole compounds exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, derivatives containing hydroxyl groups showed GI50 values as low as 0.4 µM against MCF-7 breast cancer cells .

In a study focusing on N-benzothiazole derivatives, compounds demonstrated remarkable anticancer activities against several human-derived cell lines, including DU-145 (prostate cancer) and HepG2 (liver cancer), with CC50 values around 8 µM . The structure-activity relationship (SAR) studies suggest that modifications in the benzothiazole scaffold can enhance anticancer efficacy.

Antibacterial Activity

Benzothiazole derivatives also exhibit notable antibacterial effects. A recent study reported that certain compounds displayed MIC values comparable to standard antibiotics like streptomycin against pathogens such as E. coli and Staphylococcus aureus . The presence of specific substituents on the benzothiazole ring significantly influences antibacterial potency.

Other Biological Activities

Beyond anticancer and antibacterial properties, benzothiazole derivatives have shown potential in various other therapeutic areas:

  • Antiviral Activity : Some derivatives inhibit viral replication and show promise as antiviral agents against diseases like HIV and HCV .
  • Anti-inflammatory Effects : Compounds have been identified that reduce inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines .
  • Neuroprotective Properties : Certain benzothiazole derivatives have been designed as multifunctional agents targeting neurodegenerative diseases, exhibiting properties such as acetylcholinesterase inhibition and antioxidant activity .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineGI50/CC50 (µM)Reference
1MCF-70.4
2DU-1458
3HepG28
4B16-F10 (Melanoma)10

Table 2: Antibacterial Activity of Benzothiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
1E. coli15
2S. aureus15
3Klebsiella pneumonia25

Case Study 1: Anticancer Efficacy of Benzothiazole Derivatives

A study evaluated the cytotoxic effects of various benzothiazole derivatives on different cancer cell lines. The results indicated that modifications to the benzothiazole structure could significantly enhance cytotoxicity. For example, a compound with a methoxy group exhibited a CC50 value of 5 µM against prostate cancer cells, indicating its potential for further development as an anticancer agent .

Case Study 2: Neuroprotective Potential

Research into the neuroprotective effects of N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides revealed their ability to inhibit acetylcholinesterase and reduce amyloid-beta aggregation in vitro. These findings suggest that such compounds could be beneficial in treating Alzheimer's disease by targeting multiple pathways involved in neurodegeneration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide, and how do reaction conditions influence yield?

  • Methodology : Use a multi-step approach starting with benzo[d]thiazole derivatives. For example, react 2-aminobenzo[d]thiazole with methylthio-substituted propionyl chloride under reflux in anhydrous DCM, using triethylamine as a base (yield ~60-75%) . Monitor reaction progress via TLC and purify via column chromatography.
  • Key Variables : Solvent polarity (e.g., DMF vs. DCM), temperature (80–100°C), and catalyst choice (e.g., DMAP for acylation).

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Data Analysis :

  • ¹H NMR : Look for characteristic peaks:
  • δ 2.5–3.0 ppm (CH₃-S from methylthio group),
  • δ 7.2–8.1 ppm (aromatic protons from benzothiazole) .
  • IR : Confirm C=O stretch (~1680–1720 cm⁻¹) and C-S vibrations (~650–750 cm⁻¹) .
    • Validation : Compare with reference spectra of analogous thiazole-propionamide hybrids .

Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial or anticancer activity)?

  • Protocols :

  • Antimicrobial : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Controls : Include standard drugs (e.g., ciprofloxacin for antimicrobial; cisplatin for anticancer).

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzothiazole ring) affect bioactivity and pharmacokinetics?

  • SAR Insights :

  • Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but reduce solubility .
  • Methylthio groups improve metabolic stability by reducing oxidative degradation .
    • Data Table :
Substituent PositionBioactivity (IC₅₀, μM)LogP
4-methylthio12.3 (HeLa)2.8
4-nitro8.9 (HeLa)3.1
4-methoxy18.5 (HeLa)2.2
Source: Derived from

Q. What computational strategies (e.g., molecular docking) predict binding modes to therapeutic targets?

  • Workflow :

Target Selection : Use proteins like EGFR (anticancer) or DNA gyrase (antimicrobial).

Docking Software : AutoDock Vina or Schrödinger Suite with Glide.

Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol for EGFR) with experimental IC₅₀ values .

  • Key Interactions : Hydrogen bonding with Thr830 (EGFR) or π-π stacking in the gyrase active site .

Q. How can conflicting data on cytotoxicity and selectivity be resolved?

  • Case Study : If high cytotoxicity in normal cells (e.g., HEK293) is observed, modify the propionamide side chain to reduce off-target effects. Use prodrug strategies (e.g., esterification) to enhance selectivity .
  • Experimental Design : Include dual staining (Annexin V/PI) to differentiate apoptosis vs. necrosis .

Methodological Challenges

Q. What are the pitfalls in scaling up synthesis, and how can they be mitigated?

  • Issues : Low yields in multi-step reactions due to steric hindrance at the benzothiazole C2 position.
  • Solutions : Optimize microwave-assisted synthesis (30 min vs. 6 hr reflux) to improve efficiency .

Q. How do physicochemical properties (e.g., logP, PSA) influence oral bioavailability?

  • Analysis :

  • LogP : Ideal range 2–3 (balances solubility and membrane permeability) .
  • Polar Surface Area (PSA) : Keep <140 Ų to enhance intestinal absorption .
    • Data : For this compound: logP = 2.8, PSA = 85 Ų (calculated via ChemAxon) .

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